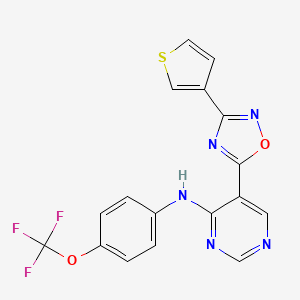
5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H10F3N5O2S and its molecular weight is 405.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research has shown that derivatives of 1,3,4-oxadiazole and thieno[2,3-d]pyrimidine, which are structurally related to the compound , exhibit significant in vitro antioxidant activity. This activity is attributed to the presence of electron-donating substituents that enhance radical scavenging ability (Kotaiah et al., 2012).
Anticancer Potential
A study on 1,3,4-oxadiazoles, thiadiazoles, and triazoles, which are chemically related to the compound, has revealed significant in vitro anticancer activity against various human cancer cell lines. Some derivatives, especially the Mannich bases, showed potent cytotoxicity (Abdo & Kamel, 2015).
Antimicrobial Properties
Compounds structurally similar to the oxadiazole have demonstrated good to moderate antimicrobial activity. This includes potential activity against bacterial and fungal pathogens, indicating a broad spectrum of antimicrobial efficacy (Bayrak et al., 2009).
Antitubercular Agents
Pyrrole derivatives linked with 1,3,4-oxadiazole, which are related to the compound of interest, have been explored as potential antitubercular agents. These compounds were found to demonstrate moderate to good antitubercular activity, suggesting their potential in treating tuberculosis (Joshi et al., 2015).
Apoptosis Induction in Cancer Cells
A derivative of 1,2,4-oxadiazole has been identified as an apoptosis inducer in breast and colorectal cancer cell lines, although it was inactive against other cancer cell lines. This suggests that certain structural features of these compounds can selectively induce apoptosis in cancer cells (Zhang et al., 2005).
Antifungal Evaluation
Novel 1,3,4-oxadiazole derivatives have shown promising antifungal activity against various pathogenic fungi, indicating their potential use in developing antifungal drugs (Nimbalkar et al., 2016).
Electronic Material Applications
Interestingly, derivatives of oxadiazole have been synthesized and found to exhibit high electron mobilities, making them suitable for use as electron transporters in organic light-emitting diodes (OLEDs). This indicates the potential application of such compounds in electronic materials (Shih et al., 2015).
Eigenschaften
IUPAC Name |
5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5O2S/c18-17(19,20)26-12-3-1-11(2-4-12)23-15-13(7-21-9-22-15)16-24-14(25-27-16)10-5-6-28-8-10/h1-9H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWLFUDUYCZWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2562154.png)
![4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562155.png)
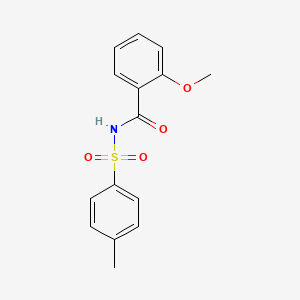


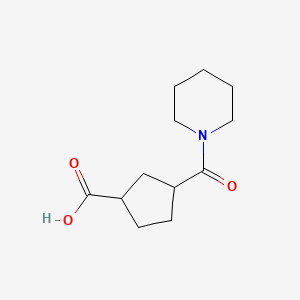
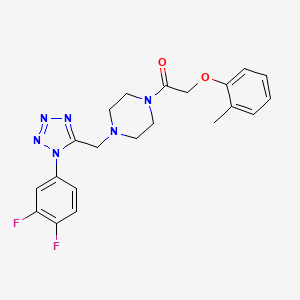
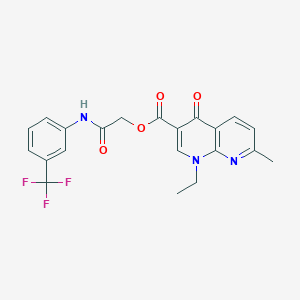
![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
![1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2562171.png)
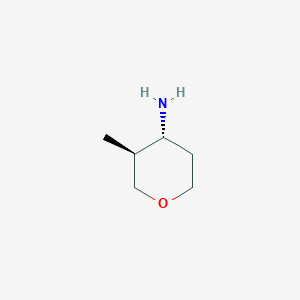
![2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2562173.png)
![Tert-butyl N-[(2R)-3-methyl-1-(trifluoromethylsulfanyl)butan-2-yl]carbamate](/img/structure/B2562175.png)
![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)
